molecular formula C12H15ClN2O2 B11762923 ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate

Cat. No.: B11762923
M. Wt: 254.71 g/mol
InChI Key: AGWZLPLBUZNFPE-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound’s structure includes an ethyl ester group, a chloro substituent, and a hydrazinylidene moiety attached to a phenyl ring. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-ethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

  • Ethyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate
  • Ethyl (2E)-2-chloro-2-[(4-acetylphenyl)hydrazinylidene]acetate
  • Ethyl (2E)-2-chloro-2-[(4-bromophenyl)hydrazinylidene]acetate

These compounds share a similar hydrazone structure but differ in the substituents on the phenyl ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-3-9-5-7-10(8-6-9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+

InChI Key

AGWZLPLBUZNFPE-RVDMUPIBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/N=C(\C(=O)OCC)/Cl

Canonical SMILES

CCC1=CC=C(C=C1)NN=C(C(=O)OCC)Cl

Origin of Product

United States

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